イノシン

概要

説明

科学的研究の応用

Inosine has a wide range of scientific research applications:

Chemistry: Inosine is used as a precursor in the synthesis of various purine derivatives.

Medicine: Inosine has been studied for its potential neuroprotective effects, particularly in spinal cord injury and stroke.

作用機序

イノシンは、さまざまな分子標的と経路を介して効果を発揮します。イノシンは強力な軸索促進効果を持ち、神経成長因子活性化タンパク質キナーゼ(N-キナーゼ)のアゴニストとして機能する可能性があります。 イノシンはまた、神経終末を進めることができる環状ヌクレオチドに変換される可能性があり、ミエリンの阻害効果を克服します . さらに、イノシンは、ラットの交感神経ニューロンにおける分化を刺激し、アストロサイトの生存を促進します .

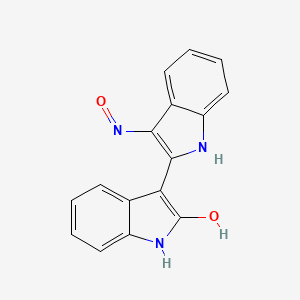

類似化合物:

アデノシン: イノシンと同様に、アデノシンは、エネルギー移動とシグナル伝達に役割を果たすヌクレオシドです。

グアノシン: RNAとDNA合成に関与する別のプリンヌクレオシド。

キサンチン: プリン代謝における中間体であるヌクレオシド。

イノシンの独自性: イノシンは、RNA編集における役割と、その神経保護特性の可能性のためにユニークです。 アデノシンやグアノシンとは異なり、イノシンは、アデニン、シトシン、ウラシルとペアになり、塩基対形成においてより大きな柔軟性を提供します .

生化学分析

Biochemical Properties

Inosine is involved in several biochemical reactions, primarily in purine metabolism. It is an intermediate in the degradation of adenosine to uric acid. Inosine monophosphate dehydrogenase (IMPDH) catalyzes the conversion of inosine monophosphate to xanthosine monophosphate, a key step in guanine nucleotide biosynthesis . Inosine also interacts with adenosine deaminases, which convert adenosine to inosine through deamination . These interactions are crucial for maintaining the balance of purine nucleotides within the cell.

Cellular Effects

Inosine has significant effects on various cell types and cellular processes. It has been shown to enhance mitochondrial respiration in tumor cells by inducing Rag GTPases and promoting the synthesis of tricarboxylic acid (TCA) cycle enzymes . Inosine also influences immune cells, where it acts as an immunostimulatory metabolite produced by gut microbiota, enhancing the efficacy of anticancer immunotherapy . Additionally, inosine has neuroprotective properties, promoting axonal regrowth and neuronal survival after injury .

Molecular Mechanism

At the molecular level, inosine exerts its effects through several mechanisms. It binds to purinergic receptors, such as adenosine A2A receptors, modulating immune responses and enhancing mitochondrial function . Inosine also participates in RNA editing, where adenosine deaminases convert adenosine to inosine in RNA molecules, affecting gene expression and RNA stability . Furthermore, inosine monophosphate dehydrogenase plays a critical role in guanine nucleotide biosynthesis, influencing cellular proliferation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of inosine can vary over time. Inosine is relatively stable under physiological conditions but can degrade into hypoxanthine and ribose over extended periods . Long-term studies have shown that inosine supplementation can lead to sustained neuroprotective effects, promoting neuronal survival and axonal regrowth over weeks to months . In cancer research, inosine’s impact on mitochondrial function and immune modulation has been observed to persist over several days to weeks .

Dosage Effects in Animal Models

The effects of inosine vary with different dosages in animal models. Low to moderate doses of inosine have been shown to enhance neuronal survival and promote axonal regrowth in rodent models of brain injury . In contrast, high doses of inosine can lead to adverse effects, such as increased uric acid levels and potential kidney damage . In cancer models, inosine supplementation has been found to improve the efficacy of immunotherapy at specific dosages, with higher doses potentially leading to toxicity .

Metabolic Pathways

Inosine is involved in several metabolic pathways, including purine metabolism and the pentose phosphate pathway. It is a key intermediate in the degradation of adenosine to uric acid, catalyzed by adenosine deaminase . Inosine is also converted to hypoxanthine by purine nucleoside phosphorylase, which is further metabolized to xanthine and uric acid . Additionally, inosine can be phosphorylated to inosine monophosphate, entering the purine nucleotide cycle and contributing to nucleotide biosynthesis .

Transport and Distribution

Inosine is transported and distributed within cells and tissues through specific nucleoside transporters. The equilibrative nucleoside transporter 1 (ENT1) facilitates the uptake of inosine into cells . Once inside the cell, inosine can be phosphorylated to inosine monophosphate or deaminated to hypoxanthine. Inosine’s distribution within tissues is influenced by its interactions with purinergic receptors and its role in purine metabolism .

Subcellular Localization

Inosine’s subcellular localization is primarily within the cytoplasm, where it participates in purine metabolism and RNA editing. Inosine-containing RNAs are found in both the nucleus and cytoplasm, with specific localization patterns depending on the type of RNA and the extent of editing . Inosine’s role in RNA editing can influence its localization, as edited RNAs may be retained in the nucleus or transported to the cytoplasm for translation .

準備方法

合成経路と反応条件: イノシンは、イノシンを水酸化ナトリウム水溶液に加えてイノシン水溶液を得ることで合成できます。この溶液を次いで、塩化ナトリウム、グリシン、安息香酸ナトリウムと混合します。活性炭を加え、撹拌し、ろ過し、注射用水を用いて希釈します。 溶液のpHは7〜8に調整されます .

工業的生産方法: イノシンの工業的生産は、合成経路と同様のステップを伴います。 このプロセスは、グリシンと安息香酸ナトリウムを少量の補助剤として添加することで、注射液の安定性を確保し、溶液の黄変を防ぎます .

化学反応の分析

反応の種類: イノシンは、酸化、還元、置換を含むさまざまな化学反応を起こします。 重要な反応の1つは、アデニンからアデノシンまたはイノシン一リン酸(IMP)への変換であり、次にイノシンに変換されます .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、イノシンとヒポキサンチンを相互に変換するプリンヌクレオシドホスホリラーゼが含まれます . これらの反応の条件は、通常、酵素的プロセスを伴います。

主な生成物: これらの反応から生成される主な生成物には、イノシン一リン酸(IMP)とキサンチン一リン酸が含まれ、これらはプリン代謝における重要な中間体です .

4. 科学研究の応用

イノシンは、幅広い科学研究の用途があります。

化学: イノシンは、さまざまなプリン誘導体の合成における前駆体として使用されます。

生物学: イノシンは、RNA編集において重要な役割を果たしており、アデノシンがイノシンに脱アミノ化され、RNAの安定性と機能に影響を与えます.

類似化合物との比較

Adenosine: Similar to inosine, adenosine is a nucleoside that plays a role in energy transfer and signal transduction.

Guanosine: Another purine nucleoside involved in RNA and DNA synthesis.

Xanthosine: A nucleoside that is an intermediate in purine metabolism.

Uniqueness of Inosine: Inosine is unique due to its role in RNA editing and its potential neuroprotective properties. Unlike adenosine and guanosine, inosine can pair with adenine, cytosine, and uracil, providing greater flexibility in base pairing .

特性

Key on ui mechanism of action |

Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine. |

|---|---|

CAS番号 |

58-63-9 |

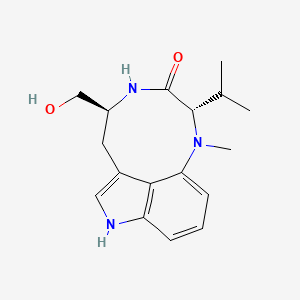

分子式 |

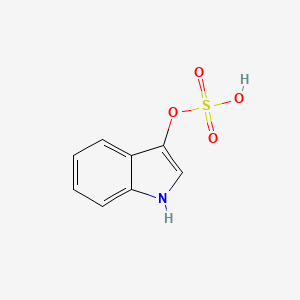

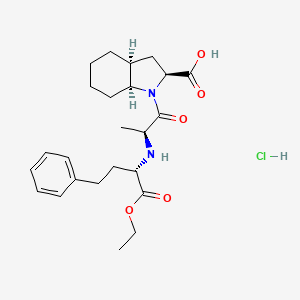

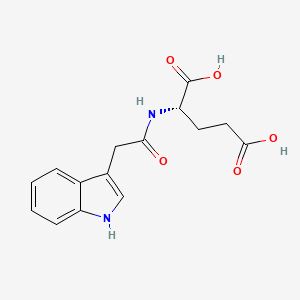

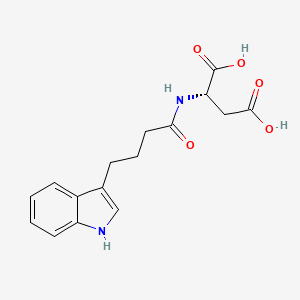

C10H12N4O5 |

分子量 |

268.23 g/mol |

IUPAC名 |

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1 |

InChIキー |

UGQMRVRMYYASKQ-VTHZCTBJSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

異性体SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O |

正規SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

外観 |

Solid powder |

melting_point |

218 °C |

物理的記述 |

White crystalline solid; [Sigma-Aldrich MSDS] Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

40.2 [ug/mL] (The mean of the results at pH 7.4) 15.8 mg/mL |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Inosine; NSC 20262; NSC-20262; NSC20262 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of inosine?

A1: Inosine has the molecular formula C10H12N4O5 and a molecular weight of 268.23 g/mol.

Q2: Is there any spectroscopic data available for inosine?

A: Yes, ultraviolet resonance Raman spectroscopy has been used to characterize the vibrational modes of inosine and its deuterated species. [] This technique helps understand the structural features of inosine in different environments, including aqueous solutions and RNA strands.

Q3: How does inosine exert its effects in biological systems?

A: Inosine interacts with various targets in the body, including enzymes, receptors, and nucleic acids. One prominent mechanism involves its role in purine metabolism, where it can be phosphorylated to inosine monophosphate (IMP). [] IMP is a key intermediate in the biosynthesis of purine nucleotides, which are essential for energy metabolism, nucleic acid synthesis, and cellular signaling.

Q4: Does inosine interact with any specific receptors?

A: Research suggests that inosine can activate the adenosine A2A receptor (A2AR). [] This interaction has been linked to its neuroprotective effects in models of Huntington's disease.

Q5: What is the role of inosine in A-to-I RNA editing?

A: A-to-I RNA editing is a process where adenosine (A) is converted to inosine (I) in RNA molecules. This process can alter the information content of RNA, leading to changes in protein sequence or function. Enzymes like Endonuclease V play a crucial role in the recognition and cleavage of inosine-containing RNA, contributing to the regulation of A-to-I editing. [, ]

Q6: How does inosine affect cancer cells?

A: Recent research suggests that inosine can inhibit the ubiquitin-activating enzyme UBA6 in tumor cells. [] This inhibition leads to increased tumor immunogenicity, making cancer cells more susceptible to immune-mediated killing. Inosine has been shown to enhance the efficacy of immune checkpoint blockade therapy in mouse models. [, ]

Q7: What are the potential therapeutic applications of inosine?

A7: Inosine has been investigated for its potential in various therapeutic areas, including:

- Neurodegenerative Diseases: Inosine exhibits neuroprotective effects in animal models of Huntington's disease, potentially by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway. []

- Cancer Immunotherapy: Inosine shows promise as an adjuvant therapy to enhance the efficacy of immune checkpoint blockade in certain cancers. [, ]

- Viral Infections: Inosine pranobex, a salt form of inosine, has been studied for its potential antiviral effects, particularly against human papillomavirus (HPV). [, ]

- Blood Preservation: Inosine has been explored as a potential additive in blood preservation solutions to maintain red blood cell viability and function during storage. [, ]

Q8: Are there any agricultural applications of inosine?

A: Research indicates that inosine can stimulate the germination of spores in certain bacteria, such as Bacillus cereus. [] This finding suggests potential applications in agriculture, particularly in understanding and controlling bacterial spore germination in soil and plant systems.

Q9: Can inosine be used in the laboratory setting?

A9: Yes, inosine is a valuable tool in various research areas:

- Molecular Biology: Inosine is often incorporated into degenerate oligonucleotide primers for PCR amplification of DNA. Its ability to pair with multiple bases makes it useful for amplifying sequences with unknown or variable regions. []

- Parasitology: Inosine and its derivatives, like inosine-arginine salt, can be used to activate actinospores of myxozoan parasites in vitro. [] This activation is crucial for studying the life cycle and host-parasite interactions of these important fish pathogens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。